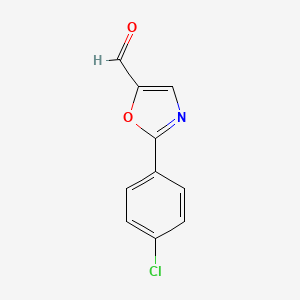

2-(4-Chlorophenyl)oxazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1,3-oxazole-5-carbaldehyde |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H |

InChI Key |

DFYWZBPIUHQUFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(O2)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of 4-Chlorophenyl-containing Heterocycles

Table 2: Molecular Geometry Comparison

Preparation Methods

Cyclocondensation of 4-Chlorobenzoyl Chloride with Glycine Derivatives

The traditional route involves cyclocondensation between 4-chlorobenzoyl chloride and glycine or its derivatives. This method proceeds via nucleophilic acyl substitution, where the glycine’s amino group attacks the carbonyl carbon of 4-chlorobenzoyl chloride, forming an intermediate that undergoes intramolecular cyclization to yield the oxazole core.

Reaction Conditions:

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane are typically employed.

-

Temperature: Reactions are conducted at 80–100°C to accelerate cyclization.

-

Catalyst: Base catalysts such as triethylamine neutralize HCl byproducts, driving the reaction forward.

Limitations:

-

Moderate yields (70–85%) due to competing side reactions, including over-oxidation of the aldehyde group.

-

Purification challenges arising from residual glycine derivatives and oligomeric byproducts.

Aldol Condensation and Cyclization

An alternative approach involves aldol condensation between 4-chlorobenzaldehyde and glycine esters, followed by oxidative cyclization. This method introduces the aldehyde group early in the synthesis, simplifying subsequent functionalization.

Key Steps:

-

Aldol Addition: 4-Chlorobenzaldehyde reacts with a glycine ester enolate to form a β-hydroxy intermediate.

-

Oxidation: The β-hydroxy group is oxidized to a ketone using agents like Jones reagent.

-

Cyclization: Acid-catalyzed cyclization yields the oxazole ring, with the aldehyde group intact.

Advantages:

-

Avoids handling reactive acyl chlorides.

-

Enables modular substitution of the oxazole ring.

Drawbacks:

-

Low regioselectivity in the aldol step, necessitating costly chromatographic separations.

Advanced Catalytic Methods

Solid Phosgene-Mediated Cyclization

A breakthrough method employs solid phosgene (triphosgene) as a cyclizing agent, offering safer handling and higher efficiency compared to gaseous phosgene. This approach, adapted from related oxazole syntheses, involves:

Reaction Protocol:

-

Substrate Preparation: α-4-Chlorophenyl glycine is dispersed in xylene or toluene.

-

Reagent Addition: Trifluoroacetic acid (TFA) and triethylamine (TEA) are added sequentially to activate the glycine derivative.

-

Cyclization: Solid phosgene in xylene is introduced at 55–65°C, facilitating ring closure via dehydration.

Optimized Parameters:

-

Molar Ratios: α-4-Chlorophenyl glycine : TFA : TEA : triphosgene = 1 : 0.6–1.2 : 0.5–0.8 : 1.2–1.6.

-

Yield and Purity: 94–96% yield, >95% purity after recrystallization.

Mechanistic Insight:

Triphosgene reacts with TFA to generate mixed anhydrides, which dehydrate the glycine intermediate to form the oxazole ring. TEA scavenges HCl, preventing side reactions.

Solvent Effects and Reaction Kinetics

Solvent choice critically impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Xylene | 2.3 | 95.4 | 95.8 |

| Toluene | 2.4 | 94.7 | 95.2 |

| Dichloroethane | 10.4 | 89.1 | 91.5 |

Data adapted from demonstrate that non-polar solvents like xylene enhance yield by stabilizing the transition state through hydrophobic interactions. Polar solvents, conversely, promote side reactions via solvolysis.

Green Chemistry and Sustainable Practices

Elimination of Phosphorus Trichloride

Historically, phosphorus trichloride (PCl₃) was used for formylation but generated toxic HCl vapors and phosphorus-containing wastewater. Modern protocols replace PCl₃ with solid phosgene, reducing environmental impact:

Waste Comparison:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)oxazole-5-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of substituted precursors. For example, oxazole rings can be formed using Vilsmeier-Haack reactions with appropriately substituted aldehydes or ketones . Optimization strategies include adjusting solvent polarity (e.g., DMF for polar intermediates), controlling reaction temperatures (60–80°C for cyclization), and using catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Yield improvements (>70%) are achievable by purifying intermediates via column chromatography and employing anhydrous conditions to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aromatic proton environment and aldehyde functionality (δ ~9.8–10.2 ppm). Infrared (IR) spectroscopy identifies the C=O stretch (~1680 cm⁻¹) and C-Cl bond (~750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight with <2 ppm error. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How can researchers employ SHELX software for initial crystal structure determination of this compound, and what are the critical parameters to validate during refinement?

- Methodological Answer : SHELXS/SHELXD are used for phase determination from X-ray diffraction data. Key steps include:

- Data integration with SHELXL (e.g., .hkl file processing).

- Initial refinement of positional and displacement parameters, prioritizing the aldehyde and chlorophenyl groups.

- Validation metrics: R-factor (<5%), wR₂ (<12%), and goodness-of-fit (~1.0). Anomalous displacement parameters (e.g., U₃₃ > 0.2 Ų) may indicate disorder, requiring iterative refinement .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data (e.g., anomalous displacement parameters) when refining the structure of this compound?

- Methodological Answer : Discrepancies in displacement parameters often arise from thermal motion or crystallographic disorder. Use Mercury CSD to analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) that may stabilize specific conformations. Refinement strategies include:

- Applying restraints to anisotropic displacement parameters (ADPs) for overlapping atoms.

- Testing twinning models in SHELXL if R-factor residuals remain high.

- Cross-validating with Hirshfeld surfaces to identify weak interactions influencing molecular packing .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for bioactivity optimization of oxazole derivatives like this compound?

- Methodological Answer : SAR studies require systematic modification of substituents (e.g., replacing Cl with F or CF₃) and evaluation of biological endpoints. Key steps:

- Synthetic diversification : Introduce substituents at the oxazole 4-position or chlorophenyl ring via Suzuki coupling or nucleophilic substitution.

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases).

- In vitro assays : Measure IC₅₀ values in enzyme inhibition or cytotoxicity assays. Substituents like trifluoromethyl groups enhance metabolic stability, while bulky groups may sterically hinder target binding .

Q. What advanced computational tools (e.g., Mercury CSD) facilitate the analysis of intermolecular interactions in crystals of this compound, and how do these interactions influence its physicochemical properties?

- Methodological Answer : Mercury CSD enables visualization of hydrogen bonds (e.g., C=O⋯H interactions) and halogen bonding (Cl⋯π contacts). The Materials Module quantifies packing coefficients and identifies motifs (e.g., herringbone packing). These interactions impact solubility (e.g., strong π-π stacking reduces aqueous solubility) and melting points. For polymorph screening, compare simulated PXRD patterns with experimental data to detect alternative packing arrangements .

Q. How can researchers resolve stereochemical ambiguities in derivatives of this compound using isomerization techniques or chiral resolution methods?

- Methodological Answer : For cis/trans isomerization, use Lewis acids (e.g., BF₃·OEt₂) to catalyze equilibration in aprotic solvents (e.g., dichloromethane) at 40–60°C . Chiral resolution involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.